Solochrome black F

描述

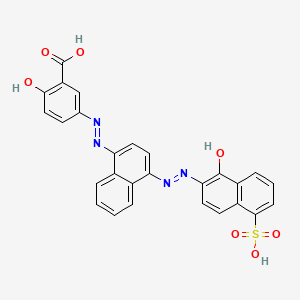

Solochrome black F is a useful research compound. Its molecular formula is C27H18N4O7S and its molecular weight is 542.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Solochrome Black F (SBF) is an azo dye primarily used in textile industries and as a pH indicator. Its biological activity has been the subject of various studies, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedicine. This article synthesizes existing research findings on the biological activity of SBF, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which is responsible for its vibrant color and reactivity. The chemical structure allows it to interact with various biological systems, making it a candidate for studies in biochemistry and toxicology.

Antimicrobial Activity

Antibacterial Properties:

Research has demonstrated that SBF exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that the compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

| Aspergillus niger | 19 |

This table summarizes the antimicrobial effectiveness of SBF, showing a notable capacity to inhibit fungal growth as well .

Mechanism of Action:

The antimicrobial action of SBF is thought to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This mechanism is supported by the dye's ability to form complexes with metal ions, which may enhance its bioactivity .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while SBF can be toxic to certain mammalian cell lines, its effects vary depending on concentration and exposure time. For example, an analysis using human liver cancer cells (HepG2) revealed that higher concentrations of SBF led to increased cell death, with IC50 values determined through MTT assays.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

This data illustrates the dose-dependent cytotoxic effects of this compound on HepG2 cells, indicating potential risks associated with its use in various applications .

Case Studies

1. Textile Industry:

In the textile sector, SBF is utilized for dyeing fabrics. However, concerns regarding its environmental impact have prompted studies into its degradation and removal from wastewater. A case study demonstrated that SBF could be effectively removed from industrial effluents using advanced oxidation processes, achieving over 90% degradation within two hours .

2. Biomedical Applications:

Recent investigations have explored the use of SBF in biomedical applications, particularly as a drug delivery system. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Research indicates that when conjugated with anticancer agents, SBF can improve therapeutic efficacy while reducing side effects .

科学研究应用

Chemical Properties and Structure

Solochrome Black F, chemically known as Sodium 1-(2-hydroxy-1-naphthylazo)-2-naphthol-4-sulfonate, belongs to the class of azo dyes characterized by the presence of azo bonds (-N=N-). The dye exhibits distinct spectral properties that are influenced by solvent interactions, making it a valuable probe in solvatochromic studies .

Scientific Research Applications

-

Analytical Chemistry

- Metal Ion Detection : this compound serves as an effective indicator in complexometric titrations for determining metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). Its ability to form colored complexes with these ions allows for visual detection and quantification .

- Spectrophotometric Analysis : The dye's absorbance characteristics enable its use in spectrophotometric determinations. For instance, studies have shown that the visible spectra of this compound exhibit significant bathochromic shifts when interacting with various metal ions, enhancing its applicability in quantitative analysis .

- Biological Staining

-

Environmental Applications

- Dye Degradation Studies : The environmental impact of azo dyes has led to research on the degradation of this compound using photocatalytic methods. Recent studies demonstrated that cerium oxide nanoparticles can effectively degrade the dye under UV light, highlighting potential applications in wastewater treatment .

- Adsorption Studies : Various adsorbents have been tested for their efficacy in removing this compound from aqueous solutions. For example, AlTiPbO nanoparticles were shown to effectively adsorb high concentrations of the dye from industrial wastewater, demonstrating their potential for environmental remediation .

Case Study 1: Complexometric Titration Using this compound

A study investigated the use of this compound as an indicator in complexometric titrations involving calcium and magnesium ions. The results indicated that the dye forms stable complexes with these ions, allowing for accurate determination via spectrophotometric methods. The absorbance maximum shifted significantly upon complexation, providing a clear visual indication of endpoint detection.

| Metal Ion | Absorbance Max (nm) | Endpoint Color Change |

|---|---|---|

| Ca²⁺ | 520 | Yellow to Pink |

| Mg²⁺ | 550 | Yellow to Blue |

Case Study 2: Photocatalytic Degradation of this compound

Research focused on the photocatalytic degradation of this compound using cerium oxide nanoparticles revealed that UV irradiation significantly enhanced the degradation rate. The study found that after 120 minutes of exposure, over 90% of the dye was degraded.

| Time (min) | % Degradation |

|---|---|

| 0 | 0 |

| 30 | 45 |

| 60 | 75 |

| 120 | 90 |

属性

IUPAC Name |

2-hydroxy-5-[[4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N4O7S/c32-24-13-8-15(14-20(24)27(34)35)28-29-21-11-12-22(17-5-2-1-4-16(17)21)30-31-23-10-9-18-19(26(23)33)6-3-7-25(18)39(36,37)38/h1-14,32-33H,(H,34,35)(H,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCXGCLBCQTHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)N=NC5=CC(=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657605 | |

| Record name | 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8027-29-0 | |

| Record name | 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-3(or 5)-[2-[4-[2-(1-hydroxy-4-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。